molecular formula C21H16N2O2S2 B2825424 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide CAS No. 895481-62-6

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide

Cat. No. B2825424
CAS RN: 895481-62-6
M. Wt: 392.49
InChI Key: HGVJEGRDMOXWRD-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide, commonly known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in cancer therapy. BTA-EG6 belongs to a class of compounds known as benzothiazole derivatives, which have been extensively studied for their anti-cancer properties.

Scientific Research Applications

Anticancer Properties

Research has shown that derivatives of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide have potential as anticancer agents. Specifically, compounds synthesized using a 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group demonstrated considerable anticancer activity against various cancer cell lines. This highlights the compound's potential in developing new cancer therapies (Yurttaş et al., 2015).

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been well-documented. Studies have shown that these compounds display significant antimicrobial activity against various strains of bacteria and fungi. For instance, a study involving the synthesis and evaluation of novel sulphonamide derivatives, including benzo[d]thiazol-2-ylthio derivatives, highlighted their effective antimicrobial properties (Fahim & Ismael, 2019).

Chemical Characterization and Synthesis

Several studies have focused on the chemical synthesis and characterization of this compound derivatives. These studies have provided insights into the chemical structure and properties of these compounds, paving the way for further applications in various scientific fields (Li Ying-jun, 2012).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S2/c24-18-11-10-14(22-20(25)13-26-15-6-2-1-3-7-15)12-16(18)21-23-17-8-4-5-9-19(17)27-21/h1-12,24H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVJEGRDMOXWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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